molecular formula C10H12BrNO2 B8127716 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide

2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide

Cat. No.: B8127716
M. Wt: 258.11 g/mol
InChI Key: NNBCHENXCQURQJ-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide is a chemical compound characterized by its bromine and hydroxyl functional groups attached to a benzamide core. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with 2-methylbenzoic acid. The first step involves converting the carboxylic acid group to an acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 2-bromoethanol in the presence of a base such as triethylamine to form the benzamide derivative.

Industrial Production Methods: On an industrial scale, the synthesis of 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the reaction efficiency.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can target the bromine atom, potentially leading to the formation of 2-hydroxyethyl-6-methylbenzamide.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium cyanide or ammonia can be used for substitution reactions.

Major Products Formed:

  • Oxidation: 2-Bromo-N-(2-hydroxyethyl)-6-carboxybenzamide

  • Reduction: 2-Hydroxyethyl-6-methylbenzamide

  • Substitution: Various derivatives depending on the nucleophile used

Scientific Research Applications

2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide has several applications in scientific research:

  • Chemistry: It serves as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used in biochemical studies to understand enzyme mechanisms and interactions.

  • Industry: It is used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The hydroxyl group can form hydrogen bonds, influencing the compound's solubility and reactivity.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.

  • Receptors: It can bind to specific receptors, modulating biological responses.

Comparison with Similar Compounds

  • 2-Bromo-N-(2-hydroxyethyl)-N-methylacetamide

  • N-(2-Hydroxyethyl) 2-bromo-5-fluorobenzamide

  • 2-Bromo-N-methylbenzamide

Uniqueness: 2-Bromo-N-(2-hydroxyethyl)-6-methylbenzamide is unique due to its specific combination of functional groups and their positions on the benzamide core

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Properties

IUPAC Name

2-bromo-N-(2-hydroxyethyl)-6-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-7-3-2-4-8(11)9(7)10(14)12-5-6-13/h2-4,13H,5-6H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBCHENXCQURQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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